An In-depth Technical Guide to 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine: Chemical Structure, Properties, and Analytical Methodologies
An In-depth Technical Guide to 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine: Chemical Structure, Properties, and Analytical Methodologies
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, a substituted N-arylpiperazine derivative. The N-arylpiperazine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This document details the structural elucidation, physicochemical characteristics, and analytical methodologies pertinent to this specific compound. It is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of novel piperazine-based compounds.
Introduction: The Significance of the N-Arylpiperazine Moiety
The N-arylpiperazine structural motif is a cornerstone in modern medicinal chemistry, recognized for its "privileged" nature in drug discovery.[1] Compounds incorporating this scaffold have demonstrated a remarkable diversity of pharmacological activities, targeting a multitude of receptors and enzymes within the central nervous system (CNS) and beyond.[2][3] This versatility stems from the unique combination of a basic piperazine ring, which can be protonated at physiological pH, and a lipophilic aryl group. This duality allows for critical interactions with biological targets, including hydrogen bonding and π-π stacking.[2]
Derivatives of N-arylpiperazines are well-established ligands for various neurotransmitter receptors, most notably serotonergic (5-HT) and dopaminergic (D2/D3) receptors.[2][4] This has led to their successful development as antipsychotics, antidepressants, and anxiolytics.[5][6] The specific nature and substitution pattern on the aryl ring, as well as the substituent on the second nitrogen of the piperazine ring, are critical determinants of pharmacological activity and selectivity.[7][8] This guide focuses on 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, providing a detailed examination of its chemical and structural properties to support further research and development in this promising chemical space.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its application in research and development. This section outlines the key identifiers and physicochemical parameters of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine.
Chemical Structure and Nomenclature
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IUPAC Name: 1-[1-(2,4-dimethylphenyl)ethyl]piperazine
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CAS Number: 519138-03-5[9]
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Molecular Formula: C₁₄H₂₂N₂[9]
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Molecular Weight: 218.34 g/mol [9]
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Canonical SMILES: CC1=CC(=C(C=C1)C(C)N2CCNCC2)C
The structure consists of a piperazine ring linked via a secondary amine to an ethyl group, which in turn is attached to a 2,4-dimethylphenyl moiety.
Physicochemical Data
The following table summarizes the key physicochemical properties of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine. These parameters are crucial for predicting its behavior in various experimental settings, including solubility, membrane permeability, and potential for oral bioavailability.
| Property | Value | Reference |
| Appearance | Solid (predicted) | |
| Boiling Point | 318.4 ± 37.0 °C at 760 mmHg (predicted) | [10] |
| Density | 1.0 ± 0.1 g/cm³ (predicted) | [10] |
| logP (Octanol-Water) | 2.63 (predicted) | [10] |
| Solubility | Sparingly soluble in aqueous buffers | [11] |
Synthesis and Purification
While a specific, detailed synthesis for 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is not extensively documented in publicly available literature, its synthesis can be conceptualized through established methodologies for N-alkylation of piperazines. A plausible synthetic route is outlined below.
Conceptual Synthetic Pathway
A common and effective method for the synthesis of such compounds involves the reductive amination of a suitable ketone with piperazine.
DOT Diagram: Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of the target compound via reductive amination.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of 2,4-dimethylacetophenone (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine.
Spectroscopic and Structural Characterization
The unambiguous identification and structural confirmation of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.[10] For 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, both ¹H and ¹³C NMR would provide characteristic signals.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2,4-dimethylphenyl group, the methyl protons of the dimethylphenyl and ethyl groups, the methine proton of the ethyl group, and the methylene protons of the piperazine ring. The integration of these signals will correspond to the number of protons in each environment. 2D NMR techniques such as COSY and HSQC can be employed for complete assignment.[10]
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¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the ethyl and piperazine moieties, and the methyl carbons.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine would be expected to show characteristic absorption bands for:
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C-H stretching: Aromatic and aliphatic C-H stretching vibrations.
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N-H stretching: A secondary amine N-H stretch from the piperazine ring (if not fully substituted).
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C-N stretching: Stretching vibrations of the carbon-nitrogen bonds.
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Aromatic C=C stretching: Bands characteristic of the substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[9] For 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 219.19. The fragmentation pattern under collision-induced dissociation (CID) would be expected to involve cleavage of the C-N bonds of the piperazine ring and the bond between the ethyl group and the piperazine ring.[9]
DOT Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine in ESI-MS/MS.
Analytical Methodologies
Robust and validated analytical methods are essential for the quantification and purity assessment of pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a widely used technique for the analysis of piperazine derivatives.[12] A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be suitable. Detection can be achieved using a UV detector, typically in the range of 210-280 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the separation and identification of volatile and semi-volatile compounds like N-arylpiperazines.[12] A non-polar or medium-polarity capillary column would be appropriate. The mass spectrometer provides definitive identification based on the fragmentation pattern.
Potential Pharmacological Profile and Structure-Activity Relationships (SAR)
N-arylpiperazines are known to interact with a variety of CNS targets, with affinities for serotonin (5-HT), dopamine (D), and adrenergic receptors.[2][4] The substitution pattern on the aromatic ring and the nature of the substituent at the N4 position of the piperazine ring are critical for determining receptor affinity and functional activity (agonist, antagonist, or partial agonist).[7][8]
The 2,4-dimethylphenyl substitution in the title compound is of particular interest. The methyl groups can influence the compound's lipophilicity and steric profile, which in turn can affect its binding to target receptors and its metabolic stability. Further in-vitro and in-vivo studies are necessary to elucidate the specific pharmacological profile of this compound.[11][13]
Conclusion
1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is a member of the pharmacologically significant N-arylpiperazine class of compounds. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, conceptual synthesis, and appropriate analytical methodologies for its characterization. The information presented herein serves as a foundational resource for researchers and drug development professionals, facilitating further investigation into the potential therapeutic applications of this and related compounds. The exploration of structure-activity relationships within this chemical series holds promise for the discovery of novel and selective modulators of CNS targets.
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